テルル化銀

説明

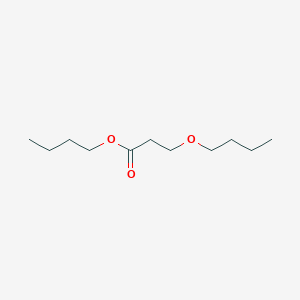

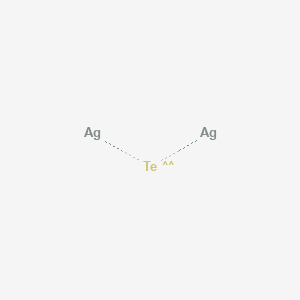

Silver telluride (Ag2Te) is an inorganic compound composed of two silver atoms and one tellurium atom. It is a semiconductor material with a wide range of applications, including optoelectronics, photovoltaics, and thermoelectrics. Silver telluride is a relatively new material and has recently gained attention due to its unique properties.

科学的研究の応用

熱電材料

テルル化銀(Ag2Te)は、その高い電子移動度と低い熱伝導率により、熱電材料の分野でますます重要になってきています . これらの特性により、エネルギー変換や廃熱回収など、さまざまな用途に適した候補となっています .

超薄膜

超薄金属カルコゲニドの開発は、2次元(2D)の限界をターゲットとする可能性があり、さまざまなナノテクノロジーデバイスアプリケーションに大きな影響を与えています . テルル化銀は、化学蒸気テルル化法による超薄膜の成長に使用されてきました . この進歩は、さまざまな技術分野での用途に大きな可能性を秘めています .

リチウム–空気電池の触媒

テルル化銀は、触媒用途において汎用性を示しています。 リチウム–空気電池の有効な触媒です . この用途は、効率的で耐久性のある触媒が不可欠なエネルギー貯蔵の分野で特に重要です。

4. 生体適合性が高く、X線画像のための造影剤を強化した テルル化銀ナノ粒子(Ag2Te NPs)は、生体適合性が高く、X線画像のための造影剤を強化したとして研究されています . 研究された2つのX線画像技術であるコンピュータ断層撮影(CT)とデュアルエネルギーマンモグラフィー(DEM)では、対照群と比較して高いコントラストを生み出しています . これは、Ag2Te NPsがバイオメディカル分野で、そして乳がんスクリーニングのためのX線造影剤として潜在的な用途があることを示唆しています .

赤外線検出と画像処理

作用機序

Target of Action

Silver telluride (Ag2Te) is a chemical compound, a telluride of silver, also known as disilver telluride or silver(I) telluride . It forms a monoclinic crystal . Silver telluride is a semiconductor which can be doped both n-type and p-type . The primary targets of silver telluride are the semiconductor materials where it is used due to its unique properties .

Mode of Action

Silver telluride interacts with its targets by exhibiting n-type conductivity in its stoichiometric form . This means that it can conduct electric current primarily due to the movement of electrons. This property is crucial in its application in semiconductor technology .

Biochemical Pathways

Silver ions have been known to mediate antibacterial effects via disrupting the bacterial, fungal, and protozoal cell membranes .

Pharmacokinetics

Silver telluride nanoparticles have been studied for their potential use in biomedical applications, such as x-ray imaging . These nanoparticles were found to be biocompatible and provided strong X-ray contrast .

Result of Action

The result of silver telluride’s action in a semiconductor context is the conduction of electric current. In a biological context, silver ions can disrupt cell membranes, leading to antibacterial effects . Silver telluride nanoparticles have also been shown to provide strong X-ray contrast, making them potentially useful in medical imaging .

Action Environment

The action of silver telluride is influenced by environmental factors such as temperature and pressure. For instance, stoichiometric Ag2Te exhibits n-type conductivity, but on heating, silver is lost from the material . The environment can also influence the stability of silver telluride, as it can be affected by factors such as exposure to air and moisture.

Safety and Hazards

生化学分析

Biochemical Properties

Silver telluride nanoparticles have been found to exhibit photothermal ablation enhancement, near-infrared fluorescence properties, and low toxicity levels . These properties make silver telluride a promising compound for various biochemical reactions .

Cellular Effects

It has been shown to generate higher contrast in X-ray imaging techniques, suggesting that it may influence cellular function .

Molecular Mechanism

It is known that silver telluride nanoparticles can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, silver telluride nanoparticles have been shown to be stable and biocompatible, with no acute toxicity observed in the cell lines studied or in vivo .

Dosage Effects in Animal Models

The effects of different dosages of silver telluride in animal models have not been extensively studied. The compound has been used in vivo at high doses for X-ray imaging, suggesting that it may be safe for use in animals at certain concentrations .

特性

InChI |

InChI=1S/2Ag.Te | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXWPCFZBSHSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ag].[Ag].[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2Te | |

| Record name | silver(I) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(I)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silver telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045482 | |

| Record name | Silver telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black chunks; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12002-99-2 | |

| Record name | Silver telluride (Ag2Te) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12002-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver telluride (Ag2Te) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012002992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver telluride (Ag2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)